Ruthenium;triphenylphosphane
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Overview
Description
Ruthenium;triphenylphosphane is a useful research compound. Its molecular formula is C72H66P4Ru+4 and its molecular weight is 1156.3 g/mol. The purity is usually 95%.
The exact mass of the compound Dihydridotetrakis(triphenylphosphine)ruthenium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Dihydridotetrakis(triphenylphosphine)ruthenium(II) primarily targets olefins such as ethylene, propylene, styrene, and butadiene . These olefins play a crucial role in various chemical reactions, serving as the building blocks for polymers and other complex organic compounds.
Mode of Action
This compound interacts with its targets (olefins) to form olefin-coordinated complexes of the type, Ru(olefin)(PPh3)3 . This interaction results in the transformation of the olefins, leading to the formation of new compounds.
Biochemical Pathways
The affected biochemical pathways involve the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation . These pathways are critical for various chemical syntheses, and their alteration can lead to the production of different end products.
Pharmacokinetics
As a catalyst, it’s likely that its bioavailability is influenced by factors such as its form, purity, and storage conditions .
Result of Action
The action of Dihydridotetrakis(triphenylphosphine)ruthenium(II) results in the formation of new compounds through the hydrogenation of olefins . This can lead to significant changes at the molecular and cellular levels, depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of Dihydridotetrakis(triphenylphosphine)ruthenium(II) can be influenced by various environmental factors. For instance, the presence of molecular hydrogen can lead to the formation of tetrahydridotris(triphenylphosphine)ruthenium, RuH4(PPh3)3, and the release of alkane at room temperature . Furthermore, its storage temperature (2~8C) can also impact its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Dihydridotetrakis(triphenylphosphine)ruthenium(II) are primarily related to its role as a catalyst in various reactions. It has been found to catalyze the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation
Molecular Mechanism
The molecular mechanism of Dihydridotetrakis(triphenylphosphine)ruthenium(II) is primarily related to its role as a catalyst. It is known to facilitate various reactions, including the hydration of nitriles, isomerization of alkynes, Knoevenagel reactions, conjugate additions, and transfer hydrogenation
Properties
CAS No. |
19529-00-1 |
---|---|
Molecular Formula |
C72H66P4Ru+4 |
Molecular Weight |
1156.3 g/mol |
IUPAC Name |
ruthenium dihydride;triphenylphosphanium |
InChI |
InChI=1S/4C18H15P.Ru.2H/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;;;/p+4 |
InChI Key |
RXFATFKBDIQXLS-UHFFFAOYSA-R |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru] |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[RuH2] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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